molecular formula C9H16N2O3 B8011300 Tert-butyl ((4-oxoazetidin-2-yl)methyl)carbamate

Tert-butyl ((4-oxoazetidin-2-yl)methyl)carbamate

Cat. No.: B8011300
M. Wt: 200.23 g/mol
InChI Key: GQJJGJOSSIGSLA-UHFFFAOYSA-N
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Description

Tert-butyl ((4-oxoazetidin-2-yl)methyl)carbamate: is a chemical compound with the molecular formula C10H18N2O3. It is a derivative of azetidinone, a four-membered lactam, and is often used in organic synthesis and medicinal chemistry. The compound is characterized by the presence of a tert-butyl group, which is known for its steric hindrance and stability.

Properties

IUPAC Name

tert-butyl N-[(4-oxoazetidin-2-yl)methyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O3/c1-9(2,3)14-8(13)10-5-6-4-7(12)11-6/h6H,4-5H2,1-3H3,(H,10,13)(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQJJGJOSSIGSLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1CC(=O)N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl ((4-oxoazetidin-2-yl)methyl)carbamate typically involves the reaction of azetidinone derivatives with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an inert atmosphere to prevent any side reactions. The general reaction scheme is as follows:

    Starting Material: Azetidinone derivative

    Reagent: Tert-butyl chloroformate

    Base: Triethylamine

    Solvent: Dichloromethane

    Conditions: Inert atmosphere, room temperature

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, minimizing the risk of impurities.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, where the tert-butyl group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Various nucleophiles under basic or acidic conditions

Major Products Formed:

    Oxidation: Formation of hydroxylated derivatives

    Reduction: Formation of reduced azetidinone derivatives

    Substitution: Formation of substituted carbamates

Scientific Research Applications

Chemistry: Tert-butyl ((4-oxoazetidin-2-yl)methyl)carbamate is used as a building block in the synthesis of various organic compounds. Its stability and reactivity make it a valuable intermediate in organic synthesis.

Biology: In biological research, the compound is used to study enzyme mechanisms and protein interactions. Its structural features allow it to interact with biological macromolecules, providing insights into their function.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of antibiotics and antiviral agents. Its azetidinone core is a common motif in many bioactive molecules.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and pharmaceuticals. Its versatility and stability make it a valuable component in various manufacturing processes.

Mechanism of Action

The mechanism of action of tert-butyl ((4-oxoazetidin-2-yl)methyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The presence of the tert-butyl group enhances its binding affinity and specificity, making it a potent modulator of biological pathways.

Comparison with Similar Compounds

  • Tert-butyl ((4-oxoazetidin-2-yl)methyl)carbamate
  • This compound
  • This compound

Uniqueness: this compound stands out due to its unique combination of stability, reactivity, and biological activity. The presence of the tert-butyl group provides steric hindrance, enhancing its stability and making it less prone to degradation. This makes it a valuable compound in various scientific and industrial applications.

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